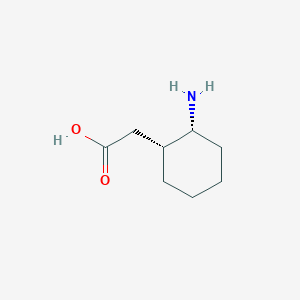

2-((1R,2R)-2-Aminocyclohexyl)acetic acid

Description

Significance of Conformationally Constrained Amino Acids in Chemical Research

Conformationally constrained amino acids are molecules in which the rotational freedom is limited, often by incorporating them into a ring structure. nih.gov This structural rigidity is highly significant in chemical research for several reasons. By reducing the molecule's flexibility, chemists can design peptides with more predictable and stable three-dimensional shapes. nih.gov This is crucial in medicinal chemistry, as the biological activity of a peptide is often linked to a specific conformation that allows it to bind effectively to its target, such as a protein receptor. acs.org

The incorporation of constrained amino acids, like β-amino acids, can lead to synthetic peptides with enhanced properties, including increased potency and greater resistance to enzymatic degradation within the body. hilarispublisher.com These β-peptides can form stable secondary structures, making them valuable tools for creating novel biomolecules and pharmaceuticals. hilarispublisher.com The study of these constrained analogues provides deep insights into how ligands bind to receptors, which is essential for designing effective drugs. acs.org

Role of Cyclohexane-Derived Amino Acids as Chiral Scaffolds

Amino acids derived from cyclohexane (B81311) are particularly valuable as chiral scaffolds or building blocks in organic synthesis. acs.orgenamine.net The cyclohexane ring provides a rigid and well-defined three-dimensional framework, which makes it an excellent starting point for constructing complex molecules with precise spatial arrangements of functional groups. rsc.org Carbocyclic β-amino acids are of special interest because their constrained cyclic structures make them strong inducers of specific secondary structures like helices or turns in peptides. rsc.org

These chiral building blocks are central to the synthesis of peptidomimetics—molecules that mimic the structure of natural peptides but with improved stability or activity. rsc.org The stereocontrolled synthesis of molecules using these scaffolds is a key strategy for producing new bioactive peptides and carbocyclic nucleoside analogs, which are compounds with potential therapeutic applications. mdpi.com

Overview of the (1R,2R) Configuration in Chemical Systems

The designation (1R,2R) refers to the absolute configuration, or the precise three-dimensional arrangement of atoms, at two specific chiral centers within a molecule. wikipedia.org This nomenclature is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents around a stereocenter. solubilityofthings.comnumberanalytics.com The "R" descriptor comes from the Latin rectus (right), indicating a clockwise arrangement of substituents from highest to lowest priority, while "S" comes from sinister (left), for a counter-clockwise arrangement. libretexts.orglibretexts.org

In a molecule like 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, the (1R,2R) configuration specifies that both chiral centers—the carbon atom bonded to the acetic acid group (C1) and the carbon atom bonded to the amino group (C2)—have an R configuration. This specific stereochemistry is critical because the biological and chemical properties of a molecule are highly dependent on its 3D structure. numberanalytics.com Enantiomers (mirror-image isomers) can have vastly different effects in biological systems, making the precise control and definition of stereochemistry fundamentally important in drug discovery and organic synthesis. libretexts.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-[(1R,2R)-2-aminocyclohexyl]acetic acid |

InChI |

InChI=1S/C8H15NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1 |

InChI Key |

JZCXXLRGQVHYQJ-RNFRBKRXSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CC(=O)O)N |

Canonical SMILES |

C1CCC(C(C1)CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 2 1r,2r 2 Aminocyclohexyl Acetic Acid and Analogues

Diastereoselective Synthesis Approaches

Achieving the desired diastereomer, particularly the trans configuration of the 1,2-substituted cyclohexane (B81311) ring, is a primary challenge in the synthesis of 2-((1R,2R)-2-aminocyclohexyl)acetic acid. Diastereoselective approaches aim to control the relative stereochemistry of the amino and acetic acid groups.

Reductive amination is a versatile and widely used method for forming C-N bonds and can be adapted to synthesize cyclic β-amino acids. wikipedia.orgacsgcipr.org This approach typically involves the reaction of a ketone with an amine to form an intermediate imine, which is subsequently reduced to the target amine. wikipedia.org For the synthesis of 2-(2-aminocyclohexyl)acetic acid, a suitable precursor would be methyl 2-(2-oxocyclohexyl)acetate. The reductive amination of this β-ketoester with ammonia (B1221849) or a protected amine source, followed by reduction, can yield the desired β-amino acid scaffold.

The choice of reducing agent is critical for controlling the stereochemical outcome. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they are selective for the iminium ion over the ketone, allowing for a one-pot reaction. acsgcipr.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method. wikipedia.org The diastereoselectivity of the reduction is influenced by factors such as the catalyst, solvent, and reaction conditions, which determine whether the hydride attacks the imine from the more or less sterically hindered face, leading to a mixture of cis and trans isomers.

A two-step hydrogenation process starting from an aromatic precursor, such as 4-nitrophenylacetic acid, has been shown to produce mixtures of cis and trans 4-aminocyclohexylacetic acid. google.com In this process, the nitro group is first reduced to an amine, followed by the saturation of the phenyl ring. google.com The ratio of diastereomers is highly dependent on the reaction conditions. google.com

| Entry | Precursor | Catalyst | Pressure (H₂) | Temperature | Solvent | Product Ratio (trans:cis) |

| 1 | 4-Nitrophenylacetic acid | Raney-Ni | 172 atm | 130°C | Aqueous | 81:19 |

| 2 | 4-Nitrophenylacetic acid | Pd/C | 3-4 bar | N/A | Aqueous | 30:70 |

| 3 | 4-Aminophenylacetic acid | Pd/C | 1-4 bar | 50-60°C | Protic | 60-70% trans |

This table presents data for the synthesis of the analogous compound 4-aminocyclohexylacetic acid, illustrating how reaction conditions influence diastereomeric outcomes in the hydrogenation of aromatic precursors. google.com

Enzymatic methods offer a powerful tool for achieving high optical purity through kinetic resolution. Lipases are particularly effective for the stereoselective hydrolysis of esters or the acylation of alcohols and amines. nih.gov In the context of synthesizing enantiomerically pure this compound, a racemic mixture of a suitable precursor, such as trans-2-azidocyclohexyl acetate (B1210297), can be resolved. nih.gov

In a typical kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. For instance, the lipase-catalyzed hydrolytic kinetic resolution of (±)-trans-2-azidocyclohexyl acetate can yield one enantiomer as the alcohol and the other as the unreacted acetate, both with high enantiomeric excess. nih.gov This strategy separates the enantiomers effectively, which can then be converted to the final amino acid product through further chemical transformations, such as reduction of the azide (B81097) to an amine. Lipases like Pseudomonas cepacia lipase (B570770) have been shown to be effective in such resolutions on a multigram scale. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient pathway to complex molecular architectures. A plausible, though less commonly documented, approach for this specific target could involve a tandem cyclization/nucleophilic addition sequence. For example, a suitably designed acyclic precursor could undergo an intramolecular reaction to form the cyclohexane ring while simultaneously setting the stage for a nucleophilic addition that installs the acetic acid side chain or a precursor thereof. Such strategies often rely on chelation control or the influence of chiral auxiliaries to guide the stereochemical outcome of the newly formed chiral centers. nih.gov

Enantioselective Preparation Techniques

To obtain a single enantiomer like (1R,2R)-2-aminocyclohexyl)acetic acid, enantioselective methods are required. These techniques aim to create the desired stereocenters with a specific absolute configuration from a prochiral starting material.

One powerful strategy is the asymmetric Michael addition. For instance, the synthesis of trihydroxylated cyclohexane β-amino acids has been achieved starting from (-)-shikimic acid. rsc.org This approach involves a stereoselective Michael addition of a chiral amine to an α,β-unsaturated ester derived from shikimic acid, establishing the stereochemistry of the amino group relative to the existing chiral centers on the ring. rsc.org

Another approach involves dynamic kinetic resolution (DKR), which combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. diva-portal.orgorganic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. organic-chemistry.org Chemoenzymatic DKR often pairs a lipase for stereoselective acylation with a metal catalyst (e.g., Ruthenium-based) for racemization. organic-chemistry.org Such methods have been successfully applied to a variety of primary amines, converting them into optically pure amides in high yield and enantioselectivity. organic-chemistry.org

Preparation of Stereoisomers and Diastereomers

The synthesis of cyclic β-amino acids often yields mixtures of stereoisomers and diastereomers that require separation. The hydrogenation of aromatic precursors, for example, typically produces a mixture of cis and trans diastereomers. google.com The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions, but separation is often necessary to isolate the desired product. google.com

Separation of cis and trans isomers can be challenging but has been achieved by converting the amino acid mixture into ester derivatives. google.com For example, the mixture of cis/trans 4-aminocyclohexylacetic acid can be esterified, and the resulting ester hydrochlorides can be separated more effectively. google.com Isolation of the desired trans isomer can be accomplished through fractional crystallization. google.com Once the desired diastereomer is isolated, resolution of the enantiomers can be performed using enzymatic methods as described previously or by classical resolution using chiral resolving agents.

Derivatization Strategies for Functionalization

The amino and carboxylic acid groups of this compound provide convenient handles for derivatization, allowing for its incorporation into larger molecules or the modification of its properties. Standard peptide coupling techniques can be used to form amide bonds by reacting the amino group with other carboxylic acids. Conversely, the carboxylic acid moiety can be activated and reacted with other amines.

Common derivatization strategies include:

N-Acylation: The primary amine can be acylated using acid chlorides, anhydrides, or through amide coupling reactions to introduce a wide variety of substituents. Protective groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are often used in multi-step syntheses.

Esterification: The carboxylic acid can be converted into various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) to protect the acid functionality or to modify the compound's solubility and reactivity. This is often achieved by heating the amino acid in an alcohol with an acid catalyst. google.com

Fmoc Derivatization: For applications in solid-phase peptide synthesis, the amino group is often protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This has been used for related compounds like 2-azidocyclohexanol to enable analysis by chiral HPLC. nih.gov

These functionalization strategies are essential for using cyclic β-amino acids as building blocks in the design of peptidomimetics, foldamers, and other complex molecular structures. rsc.org

Amidation and Urea (B33335) Formation

The primary amine of this compound readily undergoes acylation with carboxylic acids or their activated derivatives to form the corresponding amides. This transformation is a cornerstone of peptide synthesis and medicinal chemistry, allowing for the introduction of a wide variety of substituents. Common methods for amide bond formation involve the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Similarly, the amine group can react with isocyanates or their synthetic equivalents to yield urea derivatives. The formation of ureas introduces a distinct functional group with different hydrogen bonding capabilities and structural properties compared to amides. Traditional methods for urea synthesis often involve the use of phosgene (B1210022) or its less hazardous alternatives, which react with amines to form an isocyanate intermediate that is subsequently trapped by another amine. nih.gov More contemporary and safer methods utilize reagents like N,N'-carbonyldiimidazole (CDI) as a phosgene substitute. nih.gov

The direct coupling of a carboxylic acid and an amine to form an amide is often challenging due to the competing acid-base reaction. ucoz.com To overcome this, activating agents are employed. A common strategy involves the in-situ formation of a more reactive species from the carboxylic acid, such as an acyl chloride or an anhydride, which then readily reacts with the amine.

| Reagent Class | Specific Examples | Function |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activate carboxylic acids to form a reactive O-acylisourea intermediate. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Activate carboxylic acids. |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Activate carboxylic acids. |

Carbamate (B1207046) and Sulfonamide Derivatives

Carbamates, functional groups containing a carbonyl bonded to both an oxygen and a nitrogen, are readily synthesized from the amino group of this compound. A prevalent method for carbamate formation is the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base. Alternatively, the Curtius rearrangement of an acyl azide, derived from the corresponding carboxylic acid, can generate an isocyanate intermediate that is subsequently trapped by an alcohol to yield the carbamate. nih.govorganic-chemistry.org This method is particularly useful for accessing a wide range of carbamate derivatives. nih.govorganic-chemistry.org

Sulfonamide derivatives are another important class of compounds accessible from this compound. The most common method for their synthesis involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base. frontiersrj.comresearchgate.net This reaction, known as sulfonylation, is generally robust and provides access to a diverse array of sulfonamides depending on the choice of the sulfonyl chloride. frontiersrj.comresearchgate.net Transition metal-catalyzed methods, such as those employing copper or rhodium, have also been developed for the synthesis of sulfonamides, often offering milder reaction conditions and broader substrate scope. frontiersrj.com

The synthesis of sulfonamides can also be achieved through transition metal-free methods. For instance, the oxidation of sulfenamides can yield sulfonamides. researchgate.net Another approach involves the in-situ generation of a sulfonyl chloride from a thiol, which then reacts with the amine in a one-pot procedure. researchgate.net

| Derivative | General Structure | Synthetic Precursors |

| Carbamate | R-NH-C(=O)O-R' | Amine, Chloroformate/Acyl azide and Alcohol |

| Sulfonamide | R-NH-S(=O)₂-R' | Amine, Sulfonyl chloride |

Introduction of Protecting Groups

The presence of two reactive functional groups in this compound necessitates the use of protecting groups to achieve selective transformations. ucoz.comwikipedia.org A protecting group is a chemical moiety that is temporarily introduced to a functional group to render it inert to specific reaction conditions, and which can be subsequently removed without affecting the rest of the molecule. wikipedia.org

For the amino group, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which form carbamates. ucoz.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions. The Cbz group is installed using benzyl chloroformate and is commonly cleaved by catalytic hydrogenation. ucoz.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used amine protecting group, particularly in solid-phase peptide synthesis, and is removed under basic conditions. ucoz.com

The carboxylic acid group is most commonly protected as an ester, such as a methyl, ethyl, or benzyl ester. oup.com These esters are generally stable to a range of reaction conditions used for modifying the amino group. Benzyl esters, for example, can be deprotected via hydrogenolysis, a condition that is orthogonal to the acid-labile deprotection of a Boc group. wikipedia.org This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of one functional group while the other remains protected. wikipedia.org

| Functional Group | Protecting Group | Abbreviation | Common Reagent for Introduction | Common Method for Removal |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Carboxylic Acid | Methyl Ester | Methanol, Acid catalyst | Saponification (Base) | |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenation |

| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene, Acid catalyst | Acid (e.g., TFA) |

Conformational Analysis and Stereochemical Influence in Research

Preferred Conformations of Cyclohexyl Ring Systems

The diequatorial conformation is overwhelmingly preferred due to steric considerations. libretexts.org Substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.org In the diaxial conformer of a trans-1,2-disubstituted system, both groups would experience these significant steric clashes. Conversely, the diequatorial conformer places both bulky groups in the less sterically hindered equatorial positions, leading to a much more stable arrangement. libretexts.orgopenstax.org

The energetic penalty for a substituent being in the axial versus the equatorial position (the A-value) quantifies this preference. While the specific A-values for the aminomethyl and acetic acid groups may vary, the general principle holds that placing larger groups equatorially minimizes steric strain. libretexts.org The energy difference between the diequatorial and diaxial conformers can be substantial. For instance, in the case of trans-1,2-dimethylcyclohexane, the diequatorial conformer is favored by approximately 11.4 kJ/mol (2.7 kcal/mol) over the diaxial form. openstax.orgpressbooks.pub This significant energy difference indicates that at equilibrium, the molecule will exist almost exclusively in the diequatorial conformation.

| Conformer | Interaction Type | Contributing Interactions | Total Steric Strain (kJ/mol) | Relative Stability |

|---|---|---|---|---|

| Diequatorial | Gauche Butane | One between the two methyl groups | 3.8 | More Stable |

| Diaxial | 1,3-Diaxial | Four between methyl groups and axial hydrogens | 15.2 | Less Stable |

Torsion Angle Analysis in Related Structures

Torsion angles, or dihedral angles, are crucial for defining the precise three-dimensional structure of a molecule. In cyclohexane (B81311) chair conformations, the endocyclic (within the ring) torsion angles are typically around ±60°, characteristic of a staggered arrangement that minimizes torsional strain. The specific orientation of the exocyclic substituents is also defined by torsion angles.

For β-amino acids, the key backbone torsion angles are defined as ϕ (phi) and θ (theta). In several N-protected derivatives of a related aminocyclohexaneacetic acid, these angles were consistently found in a gauche conformation. nih.gov This indicates a fixed rotational preference around the N-Cβ and Cβ-Cα bonds, which is a direct result of the steric constraints imposed by the cyclohexane ring.

| Derivative | Torsion Angle ϕ (C0′—N1—C1B—C1A) | Torsion Angle θ (N1—C1B—C1A—C1′) | Conformation |

|---|---|---|---|

| Valeroyl-β³,³-Ac₆c-OH | 61.9° | 57.2° | gauche |

| Fmoc-β³,³-Ac₆c-OH | 56.7° | 66.1° | gauche |

| Pyr-β³,³-Ac₆c-OH | 65.5° | 55.0° | gauche |

Data sourced from a study on related β³,³-Ac₆c derivatives. nih.gov

These findings suggest that the (1R,2R) stereochemistry and the trans-diequatorial arrangement of the substituents in 2-((1R,2R)-2-Aminocyclohexyl)acetic acid would similarly lock the molecule into a well-defined conformation with restricted torsional freedom.

Impact of Stereochemistry on Molecular Preorganization

Molecular preorganization refers to the tendency of a molecule to adopt a specific, well-defined conformation before engaging in intermolecular interactions, such as binding to a receptor or self-assembling into a larger structure. The rigid stereochemistry of this compound makes it an excellent building block for inducing preorganization.

By strongly favoring the diequatorial chair conformation, the (1R,2R) stereochemistry locks the relative orientation of the amino and acetic acid groups. youtube.comlibretexts.org This conformational rigidity reduces the entropic penalty associated with folding or binding, as the molecule does not need to "freeze" into the correct conformation from a multitude of possibilities. This principle is heavily utilized in the design of foldamers—synthetic oligomers that mimic the secondary structures of peptides. chemrxiv.orgnih.gov

Incorporating constrained β-amino acids like this compound into peptide chains can nucleate and stabilize specific secondary structures, such as helices or turns. chemrxiv.orgnih.govrsc.org The cyclohexane scaffold acts as a template, directing the peptide backbone into a predictable path. The trans-arrangement of the substituents projects the amino and carboxyl groups in a specific spatial relationship, which can be exploited to design molecules with enhanced biological activity and metabolic stability. nih.govnih.gov The stability conferred by such constrained residues is crucial for developing robust molecular architectures for applications in materials science and medicinal chemistry. chemrxiv.org

Solution-Phase Conformational Studies

While solid-state X-ray crystallography provides a static picture of the most stable conformation, it is essential to determine if this preference persists in solution, where molecules have more freedom of movement. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational equilibria of molecules in solution. nih.gov

For trans-1,2-disubstituted cyclohexanes, the equilibrium between the diequatorial and diaxial conformers can be quantified by analyzing the proton-proton (¹H-¹H) coupling constants. researchgate.net The magnitude of the vicinal coupling constant (³J) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. researchgate.net

In the case of this compound, the protons on the carbons bearing the substituents (H1 and H2) would show different coupling patterns in the diequatorial versus the diaxial form.

Diequatorial Conformer : H1 and H2 are both axial. The dihedral angle between them is approximately 180°, which corresponds to a large coupling constant (typically 8-13 Hz).

Diaxial Conformer : H1 and H2 are both equatorial. The dihedral angle is around 60°, resulting in a small coupling constant (typically 2-5 Hz).

By measuring the observed coupling constant in the NMR spectrum, the relative populations of the two conformers in solution can be calculated. Studies on analogous trans-1,2-disubstituted systems have shown that the conformational equilibrium is heavily skewed towards the diequatorial form, even in different solvents. researchgate.netresearchgate.net While solvent polarity can slightly shift the equilibrium, the intrinsic steric preference for the diequatorial arrangement generally dominates. nih.gov Therefore, it is expected that this compound exists almost entirely in the diequatorial conformation in various solution environments.

Applications in Advanced Organic and Supramolecular Chemistry

Foldamer and Peptidomimetic Research

The ability of constrained β-amino acids to induce stable, folded conformations has made them valuable tools in peptidomimetic research. By mimicking the secondary structures of natural peptides, these molecules can replicate or inhibit biological functions while offering enhanced stability against enzymatic degradation.

Construction of α/β-Hybrid Peptides

Researchers have created hybrid peptides by alternating natural α-amino acids with β-amino acids like 2-aminocyclohexanecarboxylic acid. nih.gov This approach combines the structural diversity of natural peptides with the conformational stability imparted by the unnatural β-amino acid residues. nih.gov For instance, α/β-peptides that alternate between L-alanine and cis-2-aminocyclohex-4-enecarboxylic acid, an analogue of the subject compound, have been observed to adopt distinct 11/9-helical conformations in both solution and the crystalline state. researchgate.net These hybrid structures represent a versatile class of foldamers where the final conformation can be tuned by the sequence and type of constituent amino acids. nih.govnih.gov

Influence on Helical Secondary Structures (e.g., 14-helix, 12/10-helix)

The incorporation of cyclic β-amino acids like 2-aminocyclohexylacetic acid derivatives has a profound influence on the resulting secondary structure of the oligomer. The specific stereochemistry of the monomer unit dictates the type of helix that is formed.

14-Helix: Oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to form a stable 14-helix. wisc.edu This structure is defined by a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of the residue two positions down the chain (i to i+2), creating a 14-membered ring. wisc.edu Computational studies on the related γ-peptide, oligo-γ-Ac6a, also show a preference for the 14-helical structure as the peptide chain lengthens. rsc.org

12/10-Helix: While the 14-helix is common for homooligomers of trans-ACHC, other helical patterns can emerge. Oligomers of trans-2-aminocyclopentanecarboxylic acid, a similar but smaller cyclic β-amino acid, adopt a 12-helix. wisc.edu Furthermore, β-peptides with alternating residue substitutions can form helices containing both 10- and 12-membered hydrogen-bonded rings. wisc.edu The specific helical fold is a direct consequence of the conformational constraints imposed by the cyclic residues.

Below is a data table summarizing the characteristics of different helical structures influenced by cyclic β-amino acids.

| Helix Type | Defining Hydrogen Bond | Associated Monomer | Key Structural Features |

|---|---|---|---|

| 14-Helix | i ← i+2 (14-membered ring) | trans-2-Aminocyclohexanecarboxylic acid | Stable, well-defined helical conformation observed in both tetramers and hexamers. wisc.edu |

| 12-Helix | i ← i+2 (12-membered ring) | trans-2-Aminocyclopentanecarboxylic acid | Adopted by oligomers with a five-membered ring constraint. wisc.edu |

| 11/9-Helix | Alternating C11 and C9 hydrogen bonds | cis-2-Aminocyclohex-4-enecarboxylic acid with L-alanine | Observed in α/β-hybrid peptides. researchgate.net |

| 12/10-Helix | Alternating 12- and 10-membered rings | β-peptides with alternating substitutions | Demonstrates sequence-dependent folding patterns. wisc.edu |

Inter-residue Hydrogen Bonding Networks in Oligomers

The stability of the helical structures adopted by these foldamers is primarily derived from extensive networks of inter-residue hydrogen bonds. nih.gov In the case of the 14-helix formed by trans-ACHC oligomers, the key interaction is a hydrogen bond between a carbonyl oxygen and the amide proton of the second residue toward the N-terminus. wisc.edu This contrasts with the canonical α-helix in proteins, which is stabilized by i → i+4 hydrogen bonds forming a 13-membered ring. wisc.edu The specific geometry of the β-amino acid backbone facilitates this alternative hydrogen-bonding pattern, leading to the formation of highly stable and predictable secondary structures. wisc.edu The satisfaction of all potential hydrogen-bonding sites, either intramolecularly within the helix or intermolecularly between packed helices, is a critical factor for the structural integrity of these molecules in the solid state. wisc.edu

Supramolecular Assembly and Chiral Recognition

Supramolecular chemistry involves the design of complex chemical systems from molecular components linked by non-covalent interactions. The principles of molecular recognition, where a host molecule selectively binds a specific guest molecule, are central to this field. Chiral molecules like 2-((1R,2R)-2-aminocyclohexyl)acetic acid are of particular interest as building blocks for synthetic receptors capable of distinguishing between enantiomers.

Design of Receptors for Carboxylates and Other Anions

A significant challenge in supramolecular chemistry is the design of synthetic hosts that can selectively bind anions, particularly carboxylates, which are ubiquitous in biological systems. nih.gov The design of receptors for chiral carboxylates is based on the "three-point interaction" model, which posits that a minimum of three distinct interaction points between the host and guest are required for effective enantiomeric discrimination. nih.gov

Self-assembly Processes

The distinct structural characteristics of this compound, featuring both a hydrogen-bond donor (amino group) and a hydrogen-bond donor/acceptor (carboxylic acid group) on a rigid chiral cyclohexane (B81311) backbone, make it a compelling candidate for the construction of supramolecular structures through self-assembly. While specific, in-depth studies detailing the self-assembly processes of this exact molecule are not extensively documented in publicly available literature, the principles of supramolecular chemistry suggest its potential to form ordered aggregates. The formation of such assemblies would be driven by non-covalent interactions, primarily hydrogen bonding between the amino and carboxylic acid groups of adjacent molecules, as well as potential van der Waals interactions between the cyclohexyl rings. The stereochemistry of the substituents would play a crucial role in directing the geometry of the resulting supramolecular polymers or discrete assemblies.

Dynamic Combinatorial Chemistry Applications

Dynamic combinatorial chemistry (DCC) is a powerful technique that utilizes reversible reactions to generate libraries of compounds that can adapt their composition in the presence of a template. This methodology is particularly useful for the discovery of new receptors, catalysts, or bioactive molecules. nih.govcityu.edu.hk The amino and carboxylic acid groups of this compound are suitable for engaging in reversible reactions such as imine or amide formation.

Although specific applications of this compound in dynamic combinatorial libraries are not widely reported, its structure is analogous to building blocks that have been successfully employed in this field. For instance, the amine functionality can react reversibly with aldehydes to form a dynamic library of imines, while the carboxylic acid could participate in reversible ester or amide formation under appropriate conditions. The rigidity and defined stereochemistry of the cyclohexane scaffold would impart conformational constraints on the library members, potentially leading to the discovery of highly selective binders for specific molecular targets.

Asymmetric Catalysis and Organocatalysis

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has seen exponential growth, with a strong emphasis on asymmetric transformations. nih.govrsc.org Chiral molecules derived from scaffolds like diaminocyclohexane are foundational in the development of effective organocatalysts.

Development of Chiral Catalysts

The 1,2-diamine motif present in the core structure of this compound is a well-established privileged scaffold in asymmetric catalysis. Derivatives of 1,2-diaminocyclohexane have been successfully used to create a wide range of chiral ligands and organocatalysts. These catalysts often operate through the formation of chiral intermediates, such as enamines or iminium ions, which then guide the stereochemical outcome of the reaction.

While direct utilization of this compound as a catalyst is not prominently featured in the literature, its structure serves as a blueprint for designing more complex catalysts. For example, the amino group can be functionalized to generate thioureas, squaramides, or primary amine salts, which are known catalyst motifs for various asymmetric reactions. The presence of the acetic acid side chain offers a handle for further modification or for establishing secondary interactions within the catalytic transition state, potentially enhancing stereoselectivity.

Table 1: Potential Catalyst Classes Derived from the 2-Aminocyclohexylacetic Acid Scaffold

| Catalyst Type | Potential Functionalization | Target Reactions |

|---|---|---|

| Primary Amine Salts | Protonation of the amino group with a chiral acid. | Michael additions, Mannich reactions |

| Thiourea (B124793) Catalysts | Reaction of the amino group with an isothiocyanate. | Michael additions, Aldol reactions, Henry reactions |

| Squaramide Catalysts | Condensation of the amino group with a squaric acid derivative. | Michael additions, Friedel-Crafts alkylations |

| Bifunctional Catalysts | Utilizing both the amine and carboxylic acid functionalities for substrate activation. | Aldol reactions, Michael additions |

Application in Asymmetric Reactions (e.g., Aza-Michael Addition)

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction for the synthesis of β-amino carbonyl compounds, which are important building blocks for pharmaceuticals. nih.govrsc.org Organocatalysts derived from chiral diamines have proven to be highly effective in promoting enantioselective aza-Michael reactions.

Catalysts featuring a primary or secondary amine, often in combination with a Brønsted acid co-catalyst, activate the α,β-unsaturated substrate through the formation of a chiral iminium ion. This activation lowers the LUMO of the substrate and allows for a stereocontrolled attack by the nitrogen nucleophile. Given the structural similarities to known successful catalysts, derivatives of this compound are expected to be competent catalysts for such transformations. The rigid cyclohexane backbone would create a well-defined chiral pocket to control the facial selectivity of the nucleophilic attack.

Table 2: Representative Asymmetric Aza-Michael Reaction

| Reaction | Catalyst Type | Expected Role of Catalyst | Potential Outcome |

|---|---|---|---|

| Addition of an amine to an enone | Chiral Primary Amine Salt | Iminium ion formation with the enone | Enantiomerically enriched β-amino ketone |

Mechanistic Studies of Organocatalytic Transformations

Understanding the mechanism of organocatalytic reactions is crucial for the rational design of new and improved catalysts. Mechanistic investigations often involve a combination of experimental studies (kinetics, non-linear effect studies) and computational modeling (DFT calculations) to elucidate the structure of key transition states and intermediates.

For catalysts derived from this compound, mechanistic studies would likely focus on the mode of substrate activation. In the case of iminium ion catalysis for an aza-Michael reaction, key questions would include the geometry of the iminium ion, the nature of the counterion, and the trajectory of the incoming nucleophile. The stereochemistry of the catalyst would dictate the conformation of the reactive intermediate, thereby controlling the enantioselectivity of the product. The acetic acid moiety could potentially participate in the catalytic cycle by acting as a proton shuttle or by forming secondary non-covalent interactions that stabilize the transition state, a hypothesis that would require detailed computational and experimental validation.

Coordination Chemistry and Interactions in Biochemical Pathways

Metal Complexation Studies

As a bidentate ligand, 2-((1R,2R)-2-aminocyclohexyl)acetic acid can coordinate with metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. This chelation is a fundamental aspect of its coordination chemistry.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with amino acid-type ligands like this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with mild heating to facilitate the reaction. The general procedure consists of dissolving the metal salt (e.g., chlorides, acetates, or nitrates of copper(II), nickel(II), cobalt(II)) and the ligand in a solvent such as water or ethanol. The mixture is then stirred, sometimes under reflux, to allow for the formation of the complex, which may precipitate out of the solution upon cooling or solvent evaporation.

Characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the amino (N-H) and carboxylate (C=O) groups in the IR spectrum of the complex compared to the free ligand indicates their involvement in bonding with the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which helps in determining the coordination geometry around the metal center.

Elemental Analysis: This analysis determines the carbon, hydrogen, and nitrogen content of the complexes, which helps in confirming their stoichiometry and empirical formula.

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion.

Ligand Binding Modes and Coordination Geometries

The primary binding mode for this compound is as a bidentate N,O-donor ligand. The nitrogen from the amino group and an oxygen from the deprotonated carboxylate group coordinate to the metal ion. This binding forms a thermodynamically favorable five-membered ring structure. Depending on the metal ion, its oxidation state, and the reaction stoichiometry, different coordination geometries can be adopted. For instance, with a metal-to-ligand ratio of 1:2, transition metals like Cu(II) or Ni(II) can form octahedral or square planar complexes. The specific geometry is influenced by factors such as the steric bulk of the ligand and the electronic properties of the metal.

Stability and Equilibrium Constants of Metal Chelates

The stability of metal chelates is a measure of the strength of the interaction between the metal ion and the ligand in solution. This is quantified by the stability constant (or formation constant, K), which is the equilibrium constant for the formation of the complex. High stability constants indicate the formation of a stable complex. The chelate effect, which is the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands, is significant for ligands like this compound. The formation of a ring structure reduces the loss of translational and rotational entropy upon complexation, making the process more favorable.

The stability of these complexes is also pH-dependent, as the protonation state of both the amino and carboxylic acid groups changes with pH. Generally, complex formation is more favorable at pH values where the carboxylate group is deprotonated and the amino group is available for coordination.

| Property | Description |

| Typical Metal Ions | Cu(II), Ni(II), Co(II), Zn(II) |

| Binding Mode | Bidentate (N,O-donor) |

| Common Geometries | Octahedral, Square Planar |

| Key Characterization | IR, UV-Vis, Elemental Analysis |

| Stability Factor | Chelate Effect |

Investigations into Biochemical Pathways (Excluding Clinical Human Data)

The structural features of this compound make it a subject of interest for studying biological systems, particularly in the context of enzyme and protein interactions.

Theoretical and Computational Studies of Enzyme and Protein Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how molecules like this compound might interact with biological macromolecules. nih.govmdpi.com These in silico studies can predict the binding affinity and orientation of the compound within the active site of an enzyme or a binding pocket of a protein. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a target protein. For this compound, docking studies can reveal potential hydrogen bonding interactions involving its amino and carboxyl groups and hydrophobic interactions involving the cyclohexane (B81311) ring.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding mode and identifying key conformational changes that may occur upon binding. mdpi.com

These computational approaches are valuable for hypothesis generation, guiding the design of more potent enzyme inhibitors or modulators by suggesting chemical modifications to the ligand structure that could enhance binding affinity or specificity. mdpi.com

Role as Building Blocks for Probes in Metabolic Research

Amino acids and their analogs are fundamental building blocks for creating probes to study metabolic pathways. Due to its defined stereochemistry and functional groups, this compound can be chemically modified to incorporate reporter groups, such as fluorescent tags or isotopically labeled atoms. These modified molecules, or probes, can then be introduced into biological systems (e.g., cell cultures or model organisms) to trace metabolic processes.

For example, the amino group can be functionalized with a fluorophore, allowing the uptake and localization of the resulting probe to be monitored using fluorescence microscopy. Alternatively, incorporating stable isotopes like ¹³C or ¹⁵N would enable its metabolic fate to be tracked using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The rigid cyclohexane framework can also confer specific conformational properties to peptides or other biomolecules when this amino acid analog is incorporated, making it a useful tool for structure-activity relationship studies.

| Application Area | Methodology | Purpose |

| Enzyme Interactions | Molecular Docking | Predict binding modes and affinity. |

| Protein Interactions | MD Simulations | Assess complex stability and dynamics. |

| Metabolic Probes | Chemical Synthesis | Attach reporter groups (e.g., fluorophores, isotopes). |

| Metabolic Tracing | Spectroscopy/Microscopy | Monitor uptake, localization, and transformation in biological systems. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 2-((1R,2R)-2-aminocyclohexyl)acetic acid, DFT calculations are essential for determining the most stable three-dimensional conformations and understanding the energetic landscape of the cyclohexane (B81311) ring.

The primary focus of DFT analysis on this compound would be the conformational isomerism of the 1,2-disubstituted cyclohexane ring. The chair conformation is the most stable form of cyclohexane, and the substituents—in this case, the amino (-NH2) and acetic acid (-CH2COOH) groups—can occupy either axial or equatorial positions. The (1R,2R) stereochemistry dictates a trans relationship between the two substituents. In a ring flip, a trans-1,2-disubstituted cyclohexane can interconvert between a diaxial and a diequatorial conformation. libretexts.org

General principles of conformational analysis, supported by computational chemistry, indicate that substituents prefer the equatorial position to minimize steric strain. libretexts.org This strain arises from unfavorable 1,3-diaxial interactions, where an axial substituent experiences steric repulsion with the two other axial hydrogens on the same side of the ring. libretexts.orgsapub.org The conformation with both bulky groups in equatorial positions is generally more stable than the one with both in axial positions. libretexts.org For this compound, the diequatorial conformer is therefore predicted to be the lowest energy state. DFT calculations would precisely quantify this energy difference (ΔG).

Table 1: Predicted Conformational Energies for trans-1,2-Disubstituted Cyclohexanes

| Conformation | Substituent Positions | Relative Energy (Illustrative) | Stability |

|---|---|---|---|

| Chair 1 | Diequatorial | 0 kcal/mol (Baseline) | Most Stable |

| Chair 2 | Diaxial | > 4 kcal/mol | Least Stable |

Note: Energy values are illustrative and depend on the specific substituents. The principle holds that the diequatorial conformer is significantly more stable.

DFT can also be used to calculate a variety of electronic properties, such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond parameters, which are crucial for understanding the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that static DFT calculations cannot. nih.gov An MD simulation of this compound, typically in a solvated environment like water, would reveal its conformational flexibility and interactions with its surroundings.

The simulation would track the atomic motions based on a classical force field, allowing observation of key dynamic events such as:

Ring Inversion: The interconversion between the two chair conformations (diequatorial and diaxial). MD simulations can determine the frequency of these "chair flips" and the lifetime of each state, which is directly related to the energy barrier between them. nih.gov

Solvent Interactions: In an aqueous environment, MD can model the formation and dynamics of hydrogen bonds between the amino and carboxylic acid groups and the surrounding water molecules. This provides insight into the molecule's solvation shell and how water mediates its structure.

Intramolecular Hydrogen Bonding: The simulation could explore the possibility of hydrogen bonding between the amino group and the carboxylic acid group, which could influence the molecule's preferred conformation.

Conformational Sampling: Over the course of a simulation, the molecule explores various accessible conformations. Analysis of the MD trajectory allows for the generation of a population distribution of different conformers, confirming the predominance of the lowest-energy states predicted by DFT. nih.gov

Ab initio MD simulations, which use quantum mechanical calculations to determine forces at each step, could provide even more accurate descriptions of the molecule's dynamics, particularly concerning proton transfer events in aqueous solution. nih.govosti.gov

Docking Studies of Ligand-Receptor Interactions (e.g., Cannabinoid Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. This compound is a conformationally restricted analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. wikipedia.orgresearchgate.netnih.gov As a GABA analogue, its interactions with GABA receptors would be a primary area of investigation. nih.govmdpi.com

Furthermore, there is significant interest in the interplay between the GABAergic and endocannabinoid systems. core.ac.uk Cannabinoid receptors, such as CB1 and CB2, are G protein-coupled receptors that are important therapeutic targets. nih.gov Docking studies could hypothetically explore the binding of this compound to these receptors.

A typical docking study would involve:

Obtaining the 3D crystal structure of the target receptor (e.g., human CB1).

Defining the binding site or "pocket" where ligands are known to bind.

Computationally placing the ligand (the diequatorial conformer of the title compound) into this site in multiple possible orientations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. A lower score typically indicates a more favorable interaction.

The results would identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds between the ligand and specific amino acid residues in the receptor. For illustration, the table below shows docking scores for known triterpene ligands against the CB1 receptor, demonstrating the type of data generated in such a study. nih.gov

Table 2: Example Docking Results of Triterpenes with Cannabinoid Receptor 1 (CB1)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|

| Tetrahydrocannabinol (THC) | -9.4 | PHE-200, TRP-279, LEU-387 |

| Friedelin | -8.1 | LEU-193, PHE-268, VAL-196 |

| α-Amyrin | -8.3 | LEU-193, PHE-268, VAL-196 |

| Epifriedelanol | -8.1 | LEU-193, PHE-268, VAL-196 |

Source: Data from a study on triterpenes binding to CB1, provided for illustrative purposes. nih.gov

Docking this compound into CB1 or CB2 would reveal its potential as a cannabimimetic agent, guiding further experimental validation.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for the lowest-energy diequatorial conformer would be compared against experimental spectra. Discrepancies might suggest the presence of other conformers or solvent effects. Experimental ¹H NMR spectra for a general "amino-cyclohexyl-acetic acid" show characteristic signals for the cyclohexane ring protons and the methylene (B1212753) protons of the acetic acid side chain. chemicalbook.com A computational model would aim to reproduce these shifts and the coupling constants between adjacent protons, which are highly dependent on the dihedral angles within the cyclohexane chair.

Table 3: Experimental ¹H NMR Chemical Shifts for Amino-cyclohexyl-acetic acid in D₂O

| Proton Group | Chemical Shift (ppm) (Illustrative) |

|---|---|

| Cyclohexane Ring Protons (axial/equatorial) | 1.0 - 2.1 |

| Methine Proton (CH-N) | ~2.6 |

| Methine Proton (CH-C) | ~1.8 |

| Methylene Protons (CH₂) | ~2.2 |

Note: These are approximate values for a related isomer. chemicalbook.com Specific shifts for the (1R,2R) isomer would be predicted computationally.

Vibrational Spectroscopy (IR/Raman): DFT calculations can also compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. researchgate.net For this compound, this would predict the characteristic stretching frequencies for N-H bonds (around 3300-3400 cm⁻¹), the C=O bond of the carboxylic acid (around 1700 cm⁻¹), and C-H bonds (around 2800-3000 cm⁻¹). Comparing the predicted spectrum to an experimental one helps confirm the molecule's structure and functional groups. researchgate.net

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FTIR, VCD) for Conformational Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Vibrational Circular Dichroism (VCD), is a powerful tool for probing the conformational landscape of chiral molecules like 2-((1R,2R)-2-Aminocyclohexyl)acetic acid.

FTIR Spectroscopy provides information about the functional groups present in a molecule and their local environment. For derivatives of 2-aminocyclohexylacetic acid, such as the Fmoc-protected version of the trans isomer, characteristic infrared absorption bands can be assigned to specific vibrational modes. rsc.org These assignments are crucial for confirming the presence of key functional groups and understanding intermolecular interactions, such as hydrogen bonding.

Key FTIR Vibrational Bands for a Related Derivative (Fmoc-trans-2-aminocyclohexane carboxylic acid) rsc.org

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3307 | N-H stretch | Stretching vibration of the amine group. |

| 3043 | C-H stretch (aromatic) | Stretching of C-H bonds in the fluorenyl group. |

| 2935, 2856 | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of C-H bonds in the cyclohexane (B81311) ring. |

| 1705, 1693 | C=O stretch | Stretching vibrations of the carboxylic acid and carbamate (B1207046) carbonyl groups. |

| 1533 | N-H bend | Bending vibration of the amine group. |

This data is for a closely related derivative and serves to illustrate the expected spectral regions for the target compound.

Vibrational Circular Dichroism (VCD) is particularly adept at conformational elucidation of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the three-dimensional arrangement of atoms. For cyclic peptides containing trans-2-aminocyclohexane carboxylic acid, VCD, in conjunction with quantum chemical calculations, has been effectively used to determine their solution-state conformations. wisc.edu This approach allows for the distinction between different conformers and provides a detailed picture of the molecule's 3D structure, which is fundamental to its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous determination of the chemical structure of this compound.

1D NMR (¹H and ¹³C) : The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a derivative like Fmoc-trans-2-aminocyclohexane carboxylic acid, distinct signals for the cyclohexane ring protons, the α-protons, and the protecting group can be observed and assigned. rsc.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon, the carbons of the cyclohexane ring, and the carbons of the acetic acid moiety provide key structural information.

¹H and ¹³C NMR Data for a Related Derivative (Fmoc-trans-2-aminocyclohexane carboxylic acid in DMSO-d₆) rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexane CH₂ | 0.80 – 1.87 (m) | 24.8, 25.2, 28.8, 32.2 |

| CH(COO) | 1.10 – 1.87 (m) | 48.4 |

| CH-NH | 2.24 (m) | 50.8 |

| COOH | - | 175.4 |

This data is for a closely related derivative and serves to illustrate the expected spectral regions and multiplicities for the target compound.

2D NMR Spectroscopy : To definitively assign all proton and carbon signals and to establish through-bond and through-space connectivities, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivities within the cyclohexane ring and the acetic acid side chain. researchgate.netyoutube.comsdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. researchgate.netyoutube.comsdsu.eduwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing through-space correlations that are vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Circular Dichroism (CD) for Chiral Structural Analysis

Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. It is highly sensitive to the stereochemistry of a molecule. For chiral compounds like this compound, the CD spectrum serves as a unique fingerprint of its absolute configuration.

The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of chromophores within the molecule. In the case of this amino acid, the carboxylic acid group is the primary chromophore. Studies on oligomers of optically active trans-2-aminocyclohexanecarboxylic acid have shown that CD spectroscopy is an effective tool for characterizing their helical secondary structures in solution. wisc.edu The CD spectra of these β-peptides display characteristic maxima that are indicative of their folded conformations. This demonstrates the utility of CD in analyzing the chiral structure of molecules containing the aminocyclohexane moiety.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. nih.govnih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles.

Crucially, this technique can unambiguously establish the absolute configuration of the chiral centers. The crystal structure of oligomers of trans-2-aminocyclohexanecarboxylic acid has been determined, revealing a helical conformation in the solid state stabilized by intramolecular hydrogen bonds. wisc.edu This provides valuable insight into the preferred conformations and intermolecular packing arrangements of related molecules, which are governed by hydrogen bonding and van der Waals interactions. Such information is critical for understanding the molecule's physical properties and its interactions in a biological context.

Mass Spectrometry (HRMS, MALDI-TOF) for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.govcdc.gov This accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules, including amino acids and their derivatives. wisc.eduethz.chnih.govnih.govrsc.orgresearchgate.net In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules, typically as protonated species [M+H]⁺. This technique is valuable for confirming the molecular weight of the compound. Tandem mass spectrometry (MALDI-TOF/TOF) can be used to fragment the molecular ion, providing structural information based on the observed fragmentation patterns, which can help in distinguishing between isomers. wisc.edunih.gov

Electron Paramagnetic Resonance (EPR) for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons, such as transition metal ions. While this compound itself is EPR-silent, its complexes with paramagnetic metal ions, such as copper(II), can be effectively studied using this technique. ethz.chnih.govrsc.orgresearchgate.netismar.orgresearchgate.netnih.govmarquette.edu

The EPR spectrum of a Cu(II) complex of this amino acid would provide detailed information about the coordination environment of the copper ion. The g-values and hyperfine coupling constants are sensitive to the number and type of coordinating atoms (e.g., nitrogen from the amino group and oxygen from the carboxylate group), as well as the geometry of the complex. ethz.chrsc.org By analyzing the EPR parameters, one can deduce the nature of the metal-ligand bonding and the structural features of the metal complex in both frozen solution and solid states. This is particularly important for understanding the role of such compounds in metal-mediated biological processes or catalysis.

Future Research Directions

Exploration of Novel Synthetic Pathways

While routes to cyclohexane-based amino acids exist, the development of more efficient, scalable, and stereoselective synthetic pathways for 2-((1R,2R)-2-aminocyclohexyl)acetic acid is a primary area for future research. Current methodologies often rely on the hydrogenation of aromatic precursors like o-phenylenediamine (B120857) or 2-(4-nitrophenyl)acetic acid, which can require harsh conditions and may not provide optimal stereocontrol. google.comwikipedia.orgwikipedia.org

Future explorations could focus on asymmetric catalysis to establish the desired (1R,2R) stereochemistry with high fidelity. For instance, adapting methods used for other chiral cyclohexane (B81311) derivatives, such as the stereoselective Michael addition or enantioselective hydrogenation of prochiral precursors, could yield more direct and efficient routes. rsc.org Another promising avenue is the use of resolution techniques, either through the formation of diastereomeric salts with chiral acids or via enzymatic resolution, which has proven effective for related compounds. wikipedia.orgamazonaws.com Furthermore, leveraging natural chiral pool starting materials, such as (-)-shikimic acid, could provide an elegant and stereocontrolled synthesis of functionalized derivatives of this compound. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, atom economy | Development of specific catalysts for the substrate |

| Enzymatic Resolution | High specificity, mild conditions | Screening for suitable enzymes and optimization |

| Chiral Pool Synthesis | Inherent stereocontrol | Identification of suitable starting materials and pathways |

| Diastereoselective Synthesis | Control over relative stereochemistry | Design of chiral auxiliaries or reagents |

Design of Advanced Foldamer Architectures

Foldamers, which are oligomers that adopt well-defined secondary structures similar to proteins, represent a major area where this compound could have a significant impact. nih.gov The constrained conformation of the cyclohexane ring in this γ-amino acid is ideal for inducing stable, predictable folding patterns in peptides. nih.gov

Research has shown that peptides containing cyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), robustly form stable 14-helix structures. chemrxiv.orgrsc.orgnih.gov Computational studies on the closely related oligo-γ-peptides of 2-aminocyclohexylacetic acid (γAc6a) also predict a strong preference for 14-helical structures. rsc.org Future research should involve the synthesis of homo- and hetero-oligomers of this compound to experimentally verify these predictions and explore the resulting structures. By incorporating this building block into α/γ- or β/γ-hybrid peptides, novel helical and turn structures can be designed. nih.govresearchgate.netresearchgate.net The ability to create water-soluble foldamers by introducing polar substituents, potentially through derivatives of this amino acid, opens up possibilities for biomedical applications. rsc.orgchemrxiv.org

| Foldamer Type | Predicted/Observed Structure | Future Research Goal |

| Homo-oligomers | 14-Helix | Synthesis and structural verification (NMR, CD, X-ray) |

| α/γ-Hybrid Peptides | Novel Helices (e.g., 11/9-helix) | Exploring sequence-dependent folding |

| β/γ-Hybrid Peptides | Turns and Extended Structures | Design of specific turn inducers |

| Functionalized Foldamers | Water-soluble helices | Development of foldamers for biological recognition |

Development of Highly Selective Chiral Catalysts

The core structure of this compound is based on trans-1,2-diaminocyclohexane (DACH), a cornerstone "chiral scaffold" in asymmetric catalysis. wikipedia.orgacs.orgresearchgate.net Ligands derived from DACH are renowned for their effectiveness in a wide array of metal-catalyzed reactions, including asymmetric hydrogenation, epoxidation, and conjugate additions. acs.orgrsc.orgnih.govmdpi.com

The next logical step is to utilize this compound itself as a building block for a new generation of chiral ligands and organocatalysts. The presence of both an amino group and a carboxylic acid group allows for versatile derivatization to create bidentate or tetradentate ligands for metals like manganese, copper, or ruthenium. rsc.orgnih.govmdpi.com These new catalysts could offer unique steric and electronic properties, potentially leading to higher selectivity and activity in established asymmetric transformations. Furthermore, the development of bifunctional organocatalysts, incorporating hydrogen-bond donors like thiourea (B124793) or squaramide moieties onto the DACH framework, is a promising direction that could lead to novel catalytic systems. researchgate.net

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of the conformational preferences and intermolecular interactions of this compound is crucial for its rational design in various applications. Future research should employ a combination of computational and experimental techniques to elucidate these properties.

Computational studies, using density functional theory (DFT), can predict the stable conformations of the monomer and its oligomers, as well as the energetic favorability of different helical folds in various solvents. rsc.org These theoretical predictions must be validated by experimental methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, is a powerful tool for determining the solution-state structure of peptides containing this amino acid. chemrxiv.org Additionally, Circular Dichroism (CD) spectroscopy can provide valuable information about the secondary structure of these foldamers in solution. chemrxiv.org When possible, X-ray crystallography of single crystals of the amino acid or its oligomers will provide definitive, atomic-resolution data on its solid-state conformation and packing interactions. researchgate.net

Integration with Emerging Areas of Chemical Research

The unique structural features of this compound make it a prime candidate for integration into several emerging fields of chemical research.

In drug discovery , the cyclohexane ring is a valued bioisostere for phenyl or t-butyl groups, offering a three-dimensional structure that can enhance binding affinity to protein targets. pharmablock.com Incorporating this constrained amino acid into peptidomimetics could lead to new therapeutic agents with improved metabolic stability and target specificity.

In materials science , the propensity of foldamers based on this amino acid to form stable, ordered structures can be harnessed for the bottom-up fabrication of nanomaterials . Self-assembly of these peptide-based structures could lead to the formation of nanofibers, nanotubes, or hydrogels with potential applications in tissue engineering and controlled release systems. rsc.org The predictable orientation of functional groups along the foldamer backbone provides a scaffold for creating materials with tailored properties.

Finally, in the field of supramolecular chemistry , the defined geometry and hydrogen bonding capabilities of this amino acid can be used to design molecules that self-assemble into complex, functional architectures, moving beyond simple foldamers to more intricate molecular systems.

Q & A

Q. What are the primary synthetic routes for 2-((1R,2R)-2-Aminocyclohexyl)acetic acid, and how are reaction conditions optimized?

The synthesis typically involves the cyclization of precursor amines with acetic acid derivatives. A common method includes reacting the free base form of the compound with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under controlled pH and temperature to yield the hydrochloride salt . Optimization focuses on solvent choice, stoichiometric ratios, and reaction time to maximize purity and yield. Characterization via NMR and HPLC ensures structural fidelity .

Q. How is the stereochemical configuration of this compound verified experimentally?

Chiral resolution techniques such as X-ray crystallography or circular dichroism (CD) spectroscopy are employed. Single-crystal X-ray diffraction provides definitive proof of the (1R,2R) configuration by mapping spatial arrangements of the cyclohexane ring and amino/acetate groups . Polarimetry can also confirm optical activity, correlating with enantiomeric purity .

Q. What solubility properties make this compound suitable for biological assays?

The hydrochloride salt form enhances aqueous solubility (critical for in vitro studies), while the free base is more lipophilic, facilitating membrane permeability in cellular models. Solubility profiles are determined using shake-flask methods with UV-Vis spectroscopy or HPLC quantification .

Advanced Research Questions

Q. How do metal ion interactions with this compound influence its catalytic or medicinal applications?

The compound forms stable complexes with transition metals (e.g., Co(II), Cu(II)), characterized by spectroscopic methods (UV-Vis, EPR) and X-ray analysis. These complexes exhibit redox activity, suggesting potential in catalysis (e.g., oxidation reactions) or as metalloenzyme mimics. Stability constants (log K) are determined via potentiometric titrations to assess binding affinity .

Q. What strategies resolve contradictions in reported biological activities between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or poor bioavailability. Pharmacokinetic studies (e.g., microsomal stability assays) identify metabolic hotspots, guiding structural modifications like prodrug derivatization. Comparative dose-response curves in animal models versus cell cultures clarify efficacy thresholds .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., neurotransmitter receptors)?

Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) map the compound’s binding to receptors like NMDA or GABAA. Density functional theory (DFT) calculations predict electronic interactions, while molecular dynamics (MD) simulations assess binding stability over time. Experimental validation via SPR or radioligand assays confirms predicted affinities .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

High-resolution LC-MS/MS or GC-MS identifies impurities at ppm levels. For chiral purity, chiral stationary-phase HPLC with UV/RI detection is essential. Quantitation limits (LOQ) are established via calibration curves using certified reference standards .

Q. How are oxidative degradation pathways studied to improve formulation stability?

Forced degradation studies under accelerated conditions (e.g., H2O2, light exposure) followed by LC-UV/MS analysis identify degradation products. Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard storage conditions. Stabilizers like antioxidants (e.g., BHT) are screened via compatibility testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.